

PD 123319: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor.[4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **PD 123319**, including detailed experimental protocols and visualizations of key signaling pathways.

Chemical and Physical Properties

PD 123319 is synthetically derived and is typically available as a ditrifluoroacetate salt hydrate. [6][7][8] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid	[4]	
Synonyms	S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid di(trifluoroacetate) salt hydrate, PD 123,319	[6]	
Molecular Formula	C31H32N4O3 · 2CF3CO2H	[1][8]	
Molecular Weight	736.67 g/mol (ditrifluoroacetate salt)	[1][7][8]	
CAS Number	136676-91-0 (ditrifluoroacetate salt)	[1][4][7][8]	
Appearance	Powder	[6]	
Purity	≥98% (by HPLC)	[1][6][7][8]	
Solubility	Soluble in water to 100 mM	[1][4]	
SMILES String	CC1=C(C=CC(=C1)CN2C=NC 3=C2CC(N(C3)C(=O)C(C4=C C=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F) (F)F)O.C(=O)(C(F)(F)F)O	[4]	
Storage	Store at -20°C, desiccated	[1][4][6][8]	

Mechanism of Action and Receptor Binding Profile



PD 123319 functions as a selective antagonist at the Angiotensin II AT2 receptor. Its high affinity and selectivity make it an invaluable tool for distinguishing the effects of AT2 receptor signaling from those of the AT1 receptor.

Receptor Affinity and Selectivity

The binding affinity of **PD 123319** for the AT2 receptor has been characterized in various tissues and cell preparations. The following table summarizes key quantitative data regarding its receptor binding profile.

Parameter	Value	Tissue/Cell Type	Reference
IC50	34 nM	Rat Adrenal Tissue	[1][2][3][4][5]
IC50	210 nM	Rat Brain	[1][4][7][8]
IC50	6.9 nM	Bovine Adrenal Glomerulosa Cells (AT2 site)	[2][3][5]
Ki	≈ 12 nM	AT2 Receptor	[9]
Selectivity	~10,000-fold for AT2 over AT1 receptor	[9]	

PD 123319 shows minimal to no effect on the DuP-753 sensitive AT1 receptor binding sites.[2] [3][5]

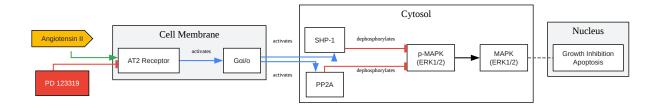
AT2 Receptor Signaling Pathways

The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates several signaling cascades that are distinct from and often oppose the actions of the AT1 receptor. **PD 123319**, as an antagonist, blocks these downstream effects. The primary signaling pathways modulated by the AT2 receptor are:

 Activation of Serine/Threonine Phosphatases: The AT2 receptor is coupled to Gαi/o proteins, leading to the activation of phosphatases such as SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase



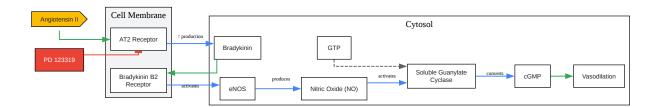
phosphatase-1 (MKP-1).[2][10] These phosphatases can dephosphorylate and inactivate kinases like ERK1/2, thereby inhibiting cell growth and promoting apoptosis.[6]



Click to download full resolution via product page

AT2 Receptor-Mediated Phosphatase Activation

Bradykinin/Nitric Oxide/cGMP Pathway: AT2 receptor stimulation can increase the production
of bradykinin, which in turn activates bradykinin B2 receptors, leading to the synthesis of
nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][6] NO then stimulates
soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a second
messenger that promotes vasodilation.[2][6]



Click to download full resolution via product page

AT2 Receptor-Mediated Vasodilation Pathway



Activation of Phospholipase A₂: The AT2 receptor can also stimulate phospholipase A₂
(PLA₂), leading to the release of arachidonic acid, which can be further metabolized to
various eicosanoids that have diverse biological effects.[2][10]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for studying AT2 receptor antagonists like **PD 123319**. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory constant (Ki) of **PD 123319** for the AT2 receptor.

Materials:

- Cell membranes expressing the AT2 receptor
- Radiolabeled Angiotensin II (e.g., ¹²⁵I-Angiotensin II)
- PD 123319
- Unlabeled Angiotensin II (for determining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and fluid

Procedure:

 Membrane Preparation: Homogenize tissues or cells expressing AT2 receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the

Foundational & Exploratory

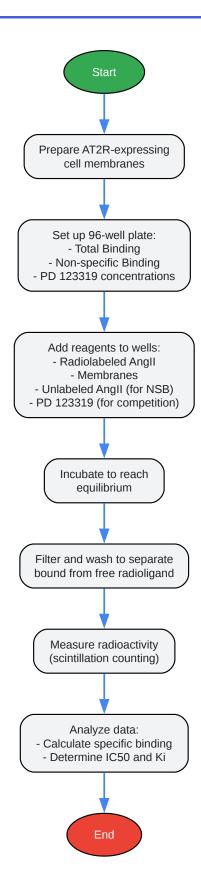




assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of PD 123319.
- Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation to the wells.
- Non-specific Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, a
 high concentration of unlabeled Angiotensin II, and the membrane preparation to the wells.
- Competitive Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II,
 varying concentrations of PD 123319, and the membrane preparation to the wells.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 123319 concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Competitive Radioligand Binding Assay Workflow



In Vivo Administration in Rodent Models

This protocol provides a general guideline for administering **PD 123319** to rats to study its in vivo effects. Dosing and route of administration may vary depending on the specific research question.

Materials:

- PD 123319
- Vehicle (e.g., sterile saline)
- Rats (strain and age appropriate for the study)
- Administration equipment (e.g., syringes and needles for injection, osmotic minipumps for continuous infusion)

Procedure:

- Dose Preparation: Dissolve PD 123319 in the appropriate vehicle to the desired concentration. Ensure the solution is sterile if administered parenterally.
- Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.
- Administration:
 - Intraperitoneal (i.p.) Injection: Doses ranging from 0.3 to 10 mg/kg have been used to study inflammatory conditions.[11]
 - Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted subcutaneously to deliver a continuous dose, for example, 30 mg/kg/day.[12][13]
 - Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, direct administration into the cerebral ventricles may be required.
- Monitoring: Observe the animals for any adverse effects and monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.



 Endpoint Analysis: At the conclusion of the study, collect tissues or perform functional assays to assess the effects of PD 123319 treatment.

Biological Effects and Research Applications

PD 123319 has been utilized in a wide range of studies to investigate the role of the AT2 receptor in various physiological and pathological processes. Key findings include:

- Cardiovascular System: The AT2 receptor, and thus its blockade by **PD 123319**, is implicated in the regulation of blood pressure, cardiac hypertrophy, and fibrosis.[4][14]
- Inflammation and Oxidative Stress: **PD 123319** has been shown to reduce Angiotensin II-induced oxidative stress and exhibit anti-inflammatory properties in models of colitis.[4][9][11]
- Renal Function: The AT2 receptor plays a role in renal physiology, and PD 123319 can be used to dissect its specific contributions.[4]
- Neuropathic Pain: The AT2 receptor is a target for the development of novel analysesics for neuropathic pain, with PD 123319 serving as a key research tool.[10]

Conclusion

PD 123319 is an indispensable pharmacological tool for the specific investigation of the Angiotensin II Type 2 receptor. Its high selectivity allows for the clear differentiation of AT2 receptor-mediated effects from those of the AT1 receptor. This technical guide has provided a detailed overview of its properties, mechanism of action, and experimental applications, serving as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 2. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 3. Signal transduction from the angiotensin II AT2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [PD 123319: A Technical Guide to its Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663605#structure-and-properties-of-pd-123319]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com